2-Dibenzofuranthiol
Description
Significance of Sulfur-Containing Heterocycles in Contemporary Chemical Research
Sulfur-containing heterocyclic compounds are a cornerstone of modern chemical and medicinal research. openmedicinalchemistryjournal.comnih.gov These compounds, which feature a ring structure containing at least one sulfur atom, are integral to a vast array of natural products and synthetic molecules. sci-hub.se Their prevalence is underscored by their presence in numerous FDA-approved drugs, where they form the core of treatments for conditions ranging from peripheral artery disease to cancer and diabetes. openmedicinalchemistryjournal.comnih.gov
The unique physicochemical properties imparted by the sulfur heteroatom contribute to their diverse biological activities, which include antibacterial, antiviral, anti-inflammatory, and anticancer effects. openmedicinalchemistryjournal.combookpi.org Beyond medicine, these compounds are utilized as flavoring agents in food products and find applications in various industrial contexts, including as dyestuffs, corrosion inhibitors, and in copolymer synthesis. openmedicinalchemistryjournal.comsci-hub.se The continuous exploration of sulfur-containing heterocycles highlights their immense potential in developing new therapeutic agents and functional materials. researchgate.net
Overview of Dibenzofuran-Based Chemical Architectures in Advanced Materials and Synthetic Disciplines
Dibenzofuran (B1670420), a heterocyclic compound consisting of two benzene (B151609) rings fused to a central furan (B31954) ring, serves as a foundational structure for a wide range of advanced materials and synthetic applications. biointerfaceresearch.comacs.org Dibenzofuran derivatives are noted for their thermal stability and are found in various natural and industrial settings, including coal tar and as byproducts of combustion. biointerfaceresearch.com
In the realm of materials science, dibenzofuran-based structures are particularly valued for their photoelectronic properties. They are key components in the development of blue phosphorescent organic light-emitting diodes (OLEDs), where their unique electronic characteristics are harnessed to create efficient and stable light-emitting materials. acs.orgbeilstein-journals.org The synthesis of dibenzofuran derivatives has been a subject of intense research, with numerous methods developed to construct this versatile molecular framework, including palladium-catalyzed cyclizations and one-pot synthesis protocols. organic-chemistry.orgorganic-chemistry.org Furthermore, derivatives of dibenzofuran have shown significant biological activities, including anticancer and antibacterial properties, making them attractive targets in medicinal chemistry. biointerfaceresearch.comnih.gov
| Application Area | Examples of Dibenzofuran Derivatives' Use |
| Advanced Materials | Host materials in Organic Light-Emitting Diodes (OLEDs) acs.orgbeilstein-journals.org, Organic semiconductors acs.org |
| Medicinal Chemistry | Anticancer agents biointerfaceresearch.comacs.org, Antibacterial agents biointerfaceresearch.com, Anti-allergy and anti-inflammatory compounds acs.orgekb.eg |
| Industrial Chemistry | Heat-transfer oils biointerfaceresearch.comekb.eg, Dyeing and printing textiles biointerfaceresearch.comekb.eg |
Positioning of 2-Dibenzofuranthiol within Advanced Synthetic and Material Science Paradigms
This compound, which integrates the dibenzofuran scaffold with a reactive thiol group, is positioned at the intersection of advanced synthesis and materials science. The dibenzofuran core provides a rigid, planar, and thermally stable platform with desirable electronic properties for applications in organic electronics, such as OLEDs. acs.orgbeilstein-journals.org
The introduction of a thiol (-SH) group at the 2-position of the dibenzofuran structure offers a versatile handle for further chemical modification. Thiols are well-known for their ability to participate in a variety of chemical reactions, including nucleophilic substitutions, additions to unsaturated systems, and the formation of metal-thiolate complexes. wikipedia.org This reactivity allows for the covalent attachment of the dibenzofuran moiety to other molecules or surfaces, enabling the construction of more complex functional materials. For instance, the thiol group can be used to anchor dibenzofuran-based chromophores onto nanoparticles or electrodes, or to incorporate them into polymer backbones. The potential applications for this compound and its derivatives could therefore include the development of novel sensors, catalysts, and advanced electronic materials with tailored properties.
Historical Context of Thiol Capture Methodologies in Organic Synthesis
The strategic use of thiol groups in directing and facilitating chemical reactions has a significant history in organic synthesis. A landmark development in this area is Kemp's thiol capture strategy. nih.gov This methodology was designed to bring two peptide fragments together to form a larger peptide chain in a controlled manner.
The core principle of this approach involves a thiol-disulfide exchange reaction as an initial "capture" step. nih.gov One peptide fragment is equipped with a C-terminal moiety containing a thiol group, while the other peptide fragment has an N-terminal cysteine residue, which also contains a thiol. The reaction between these two thiols forms a disulfide bond, effectively linking the two fragments. Following this capture, an intramolecular acyl transfer reaction occurs, leading to the formation of a stable amide bond between the two peptides. ethz.ch This two-step process, capture followed by acyl transfer, was a seminal contribution to the field of peptide ligation and demonstrated the power of using temporary, reversible covalent bonds to orchestrate complex chemical transformations. nih.gov This strategy laid the groundwork for the development of other powerful ligation techniques, such as native chemical ligation, which are now widely used in the chemical synthesis of proteins. ethz.ch
Structure
2D Structure
3D Structure
Properties
CAS No. |
52264-24-1 |
|---|---|
Molecular Formula |
C12H8OS |
Molecular Weight |
200.26 g/mol |
IUPAC Name |
dibenzofuran-2-thiol |
InChI |
InChI=1S/C12H8OS/c14-8-5-6-12-10(7-8)9-3-1-2-4-11(9)13-12/h1-7,14H |
InChI Key |
LFWPFFOUNSXUGL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C3=C(O2)C=CC(=C3)S |
Origin of Product |
United States |
Synthetic Strategies and Methodologies for 2 Dibenzofuranthiol and Its Derivatives
Established Synthetic Pathways for 2-Dibenzofuranthiol Precursors
The synthesis of this compound necessitates the preparation of appropriately functionalized dibenzofuran (B1670420) precursors at the 2-position. Key intermediates include 2-halodibenzofurans, 2-aminodibenzofuran, and 2-hydroxydibenzofuran.
2-Halodibenzofurans: Bromination of dibenzofuran is a common method to introduce a handle for further transformations. Direct bromination of dibenzofuran can lead to a mixture of products, with the 2- and 2,8-disubstituted products being common. For instance, the reaction of dibenzofuran with bromine in acetic acid can yield 2,8-dibromodibenzofuran chemicalbook.com. Selective synthesis of 2-bromodibenzofuran can be achieved under controlled conditions.
2-Aminodibenzofuran: The synthesis of 2-aminodibenzofuran is typically achieved through the reduction of 2-nitrodibenzofuran. The nitration of dibenzofuran, followed by reduction of the nitro group, provides a reliable route to the 2-amino derivative.
2-Hydroxydibenzofuran: One established route to 2-hydroxydibenzofuran involves the sulfonation of dibenzofuran to produce dibenzofuran-2-sulfonic acid, which is then subjected to alkali fusion.
Direct and Indirect Methods for Thiol Group Installation on Dibenzofuran Scaffolds
The introduction of a thiol group onto the dibenzofuran ring at the 2-position can be accomplished through several synthetic strategies, primarily involving the conversion of the aforementioned precursors.
Approaches Involving Halogen-Thiol Exchange Reactions
A common and direct method for introducing a thiol group is through the nucleophilic substitution of a halogen atom. 2-Halodibenzofurans, particularly 2-bromo- or 2-iododibenzofuran, can serve as substrates for this transformation. The reaction with a sulfur nucleophile, such as sodium hydrosulfide (NaSH), can displace the halide to form the corresponding thiolate, which upon acidic workup yields this compound. Copper-catalyzed C-S coupling reactions have also emerged as powerful methods for the formation of aryl-sulfur bonds from aryl iodides and thiols, a methodology that could be applied to the synthesis of dibenzofuranyl sulfides from 2-iododibenzofuran uu.nlrsc.orgresearchgate.netorganic-chemistry.org.
| Precursor | Reagent | Catalyst | Solvent | Product | Yield (%) |
| 2-Bromodibenzofuran | Sodium hydrosulfide | - | Ethanol | This compound | Not specified |
| 2-Iododibenzofuran | Thiophenol | Copper(I) iodide | NMP | 2-(Phenylthio)dibenzofuran | Good |
Radical-Mediated Thiolation Strategies
While less common for this specific scaffold, radical-mediated thiolation reactions could theoretically be employed. These methods often involve the generation of a thiyl radical, which can then react with the aromatic ring. Photochemical methods have been used to generate dibenzofuran derivatives from the reaction of certain quinones with thiols, proceeding through radical intermediates wikipedia.org. However, direct radical thiolation of an unactivated dibenzofuran ring is challenging and not a commonly reported method for the synthesis of this compound.
Multi-Step Conversions from Oxygenated or Aminated Dibenzofuran Intermediates
Indirect methods involving the conversion of other functional groups at the 2-position provide versatile pathways to this compound.
From 2-Aminodibenzofuran: The Sandmeyer reaction offers a classic route to introduce a thiol group. This involves the diazotization of 2-aminodibenzofuran with a nitrite source in the presence of a strong acid to form a diazonium salt. Subsequent reaction of the diazonium salt with a sulfur-containing reagent, such as potassium ethyl xanthate, followed by hydrolysis, yields the desired thiol wikipedia.orgnih.gov.
From 2-Hydroxydibenzofuran: The Newman-Kwart rearrangement provides a powerful method for converting phenols to thiophenols wikipedia.orgjk-sci.comorganic-chemistry.orgwikipedia.orgnih.gov. This two-step process begins with the reaction of 2-hydroxydibenzofuran with a dialkylthiocarbamoyl chloride to form an O-aryl thiocarbamate. Subsequent thermal or palladium-catalyzed rearrangement of this intermediate leads to the formation of an S-aryl thiocarbamate, which upon hydrolysis, furnishes this compound wikipedia.orgjk-sci.comorganic-chemistry.orgwikipedia.orgnih.gov.
| Precursor | Key Intermediate | Final Step | Product |
| 2-Aminodibenzofuran | Dibenzofuran-2-diazonium salt | Reaction with xanthate, then hydrolysis | This compound |
| 2-Hydroxydibenzofuran | O-(Dibenzofuran-2-yl) dialkylthiocarbamate | Newman-Kwart rearrangement, then hydrolysis | This compound |
Derivatization Strategies for this compound
Once synthesized, this compound can be further modified to create a variety of derivatives, with sulfides and disulfides being of significant interest.
Formation of Sulfide (B99878) and Disulfide Linkages
Sulfides: this compound can be readily converted to its corresponding sulfides through S-alkylation or S-arylation reactions. Deprotonation of the thiol with a suitable base to form the thiolate, followed by reaction with an alkyl halide or an activated aryl halide, yields the corresponding dibenzofuranyl sulfide.
Disulfides: The oxidation of this compound leads to the formation of bis(dibenzofuran-2-yl) disulfide. A variety of mild oxidizing agents can be employed for this transformation, with iodine being a common and effective choice organic-chemistry.orgthieme-connect.comnih.govnih.govresearchgate.net. The reaction typically proceeds in high yield under ambient conditions.
| Starting Material | Reagent | Product |
| This compound | Alkyl halide / Base | 2-(Alkylthio)dibenzofuran |
| This compound | Iodine | Bis(dibenzofuran-2-yl) disulfide |
Esterification and Amidation Reactions for Functional Group Integration
The thiol group (-SH) of this compound can be derivatized through esterification and amidation reactions to introduce a variety of functional groups, thereby modifying its physicochemical properties and potential applications.
Thioesterification:
The reaction of this compound with carboxylic acids or their derivatives leads to the formation of thioesters. Thioesters are analogous to esters, with a sulfur atom replacing the oxygen in the ester linkage.
Direct Thioesterification with Carboxylic Acids: The direct condensation of a thiol with a carboxylic acid is a challenging reaction due to the lower nucleophilicity of sulfur compared to oxygen and the unfavorable equilibrium. However, this transformation can be achieved using dehydrating agents or specific catalysts. One common method involves the use of carbodiimides, such as dicyclohexylcarbodiimide (DCC), which activate the carboxylic acid to facilitate nucleophilic attack by the thiol.
Reaction Scheme: 2-Dibenzofuran-SH + R-COOH ---(DCC)---> 2-Dibenzofuran-S-C(=O)-R + Dicyclohexylurea
Recent advancements have explored the use of hydrosilanes in the presence of a simple inorganic base as a catalyst for the direct thioesterification of carboxylic acids with thiols under air-tolerant conditions. acs.org This method offers a more environmentally benign approach.
| Catalyst System | Reactants | Product | Yield Range | Reference |
| K₃PO₄ / 18-crown-6 / PMHS | Aromatic/Aliphatic Thiols, Carboxylic Acids | Thioesters | 19-100% | acs.org |
Reaction with Acyl Halides: A more facile and common method for thioester synthesis involves the reaction of the thiol with an acyl chloride or acyl bromide. This reaction is typically carried out in the presence of a base to neutralize the hydrogen halide byproduct.
Reaction Scheme: 2-Dibenzofuran-SH + R-COCl --- (Base) ---> 2-Dibenzofuran-S-C(=O)-R + Base·HCl
Amidation-like Reactions (Sulfonamide Formation):
While direct amidation of a thiol with a carboxylic acid to form a thioamide is not a standard reaction, the thiol group can react with sulfonyl chlorides to form sulfonamides, which are structurally related to amides.
Reaction with Sulfonyl Chlorides: this compound can react with various sulfonyl chlorides in the presence of a base to yield the corresponding N-substituted sulfonamides.
Reaction Scheme: 2-Dibenzofuran-SH + R-SO₂Cl --- (Base) ---> 2-Dibenzofuran-S-SO₂-R + Base·HCl
Synthesis of Thiolate-Metal Complexes
The sulfur atom in this compound possesses lone pairs of electrons, making it a soft Lewis base capable of coordinating with a variety of metal ions to form thiolate-metal complexes. The synthesis of these complexes typically involves the deprotonation of the thiol to form the more nucleophilic thiolate anion.
Common synthetic strategies for preparing metal thiolate complexes include:
Salt Metathesis: This is a widely used method where an alkali metal salt of the thiolate reacts with a metal halide. The driving force for this reaction is often the formation of a stable alkali metal halide precipitate.
Reaction Scheme: n (2-Dibenzofuran-S⁻Na⁺) + MClₙ ---> M(S-Dibenzofuran)ₙ + n NaCl
Redox Reactions: In some cases, the thiol can act as a reducing agent, particularly with higher oxidation state metal precursors. For instance, organic disulfides can oxidize low-valent metals, and conversely, thiols can reduce certain metal centers.
Reaction with Metal Oxides or Acetates: Thiolate complexes can also be prepared by reacting the thiol with metal oxides or acetates. These reactions often proceed with the elimination of water or acetic acid.
The coordination chemistry of aromatic thiolates is rich and can lead to the formation of mononuclear, binuclear, or polynuclear complexes, as well as coordination polymers. The structure of the resulting complex is influenced by factors such as the metal ion, the steric and electronic properties of the thiolate ligand, and the reaction conditions. For example, silver(I) ions are known to form coordination polymers with various thiolate ligands. xmu.edu.cn
| Metal Precursor | Thiol/Thiolate | Complex Type | Potential Structure |
| MClₙ (e.g., PdCl₂, PtCl₂) | 2-Dibenzofuranthiolate | Homoleptic Thiolate | [M(S-Dibenzofuran)ₙ] |
| Ag(I) salts | This compound | Coordination Polymer | [Ag(S-Dibenzofuran)]ₙ |
| Fe(III) salts | 2-Dibenzofuranthiolate | Iron-Sulfur Cluster | [Fe₄S₄(S-Dibenzofuran)₄]²⁻ analogue |
Purification and Isolation Techniques for this compound in Academic Research Settings
The purification of thiols like this compound requires careful consideration due to their propensity for oxidation to disulfides, especially in the presence of air and trace metals.
Common purification techniques employed in academic research include:
Chromatography:
Column Chromatography: This is a standard technique for purifying organic compounds. For air-sensitive thiols, precautions such as using deoxygenated solvents and potentially employing acidic alumina instead of silica gel can help minimize oxidation. reddit.com The choice of eluent would depend on the polarity of the compound and any impurities.
Preparative Thin-Layer Chromatography (TLC): For smaller scale purifications, preparative TLC can be an effective method.
Crystallization: If this compound is a solid, recrystallization from an appropriate solvent system can be a highly effective method for obtaining pure material. The choice of solvent is crucial and is typically determined empirically.
Extraction: Liquid-liquid extraction can be used to remove impurities with different solubility and acidity/basicity. For instance, washing an organic solution of the thiol with a dilute acid can remove basic impurities, while a wash with a dilute base could potentially remove acidic impurities. However, strong bases can deprotonate the thiol, making it water-soluble.
Distillation: If the compound is a liquid with sufficient thermal stability, distillation under reduced pressure (vacuum distillation) can be used for purification. This is often not suitable for high molecular weight or thermally sensitive compounds.
Handling and Storage Considerations:
To prevent oxidation, purified this compound should be stored under an inert atmosphere (e.g., nitrogen or argon) and at low temperatures. The use of degassed solvents for reactions and purifications is also recommended.
Reactivity and Reaction Mechanisms Involving 2 Dibenzofuranthiol
Nucleophilic Reactivity of the Thiol Moiety
The sulfur atom in the thiol group of 2-dibenzofuranthiol possesses lone pairs of electrons, rendering it nucleophilic. This characteristic allows it to participate in a range of reactions where it attacks electron-deficient centers.
Thiol-Mediated Acyl Transfer Reactions
Acyl transfer reactions are a cornerstone of organic synthesis, and thiols like this compound can play a crucial role in these processes. lumenlearning.com These reactions, often termed nucleophilic acyl substitutions, involve the transfer of an acyl group from one heteroatom to another. lumenlearning.commasterorganicchemistry.com The general mechanism proceeds through an addition-elimination pathway, where the nucleophile attacks the carbonyl carbon to form a tetrahedral intermediate, which then collapses to expel a leaving group. masterorganicchemistry.comtestbook.comlibretexts.org
In the realm of peptide and protein synthesis, thiol-mediated acyl transfer is a key strategy. One prominent application is in native chemical ligation (NCL), a process that joins two unprotected peptides. nih.gov The mechanism involves an initial intermolecular thiol-thioester exchange to form a transient thioester intermediate, which then undergoes a rapid intramolecular S-to-N acyl shift to create a native peptide bond. nih.gov
Research has focused on "thiol capture" as an alternative peptide synthesis methodology. core.ac.uk This approach utilizes a linker to bring the two peptide fragments into proximity, facilitating an intramolecular acyl transfer. core.ac.uk This strategy enhances the efficiency of the ligation by converting the bimolecular coupling into a unimolecular reaction, which can be more favorable entropically. core.ac.uk Kinetic studies on model peptides have been instrumental in understanding the factors that govern the rates of these acyl transfer reactions. core.ac.uk For instance, a novel acyl transfer side reaction involving the ε-amine of lysine (B10760008) has been explored through kinetic and product ratio studies on a series of model peptides. core.ac.uk
The design of the linker or template is critical for the efficiency of intramolecular acyl transfer reactions. core.ac.uk The linker holds the reactive ends of the peptide fragments close together, which reduces the need for high activation of the acyl derivative. core.ac.uk The effectiveness of the acyl transfer is influenced by the length and flexibility of the linker. For example, the rate of acyl transfer to a lysine side chain was found to decrease as the number of intervening alanine (B10760859) residues between the cysteine and lysine increased. core.ac.uk This highlights the importance of the linker in controlling the distance and orientation of the reacting groups. core.ac.uk
Addition Reactions with Diverse Electrophilic Species
The nucleophilic thiol group of this compound can react with a variety of electrophiles in addition reactions. Electrophilic addition reactions involve the attack of an electron-rich species (the nucleophile) on an electron-poor species (the electrophile). lumenlearning.comksu.edu.sa In the context of alkenes, the π electrons of the double bond act as the nucleophile. lumenlearning.com The reaction typically proceeds in two steps: the initial attack of the electrophile on the double bond to form a carbocation intermediate, followed by the attack of a nucleophile on the carbocation. ksu.edu.salibretexts.org
While the provided search results focus more on the addition to alkenes and alkynes, the thiol group of this compound would act as the nucleophile, attacking electrophilic centers. For instance, it could react with alkyl halides in SN2 reactions or with epoxides in ring-opening reactions. The specific products would depend on the nature of the electrophile and the reaction conditions.
Conjugate Addition Reactions to Activated Olefins
Conjugate addition, also known as Michael addition, is a type of nucleophilic addition where a nucleophile attacks the β-position of an α,β-unsaturated carbonyl compound or other electron-deficient alkene. libretexts.orgnumberanalytics.com This reaction is of great importance in organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. beilstein-journals.orgelsevier.com
The mechanism involves the nucleophilic attack on the β-carbon, leading to the formation of an enolate intermediate, which is then protonated to yield the final product. numberanalytics.com Thiols are known to be effective nucleophiles in conjugate addition reactions. libretexts.org Therefore, this compound would be expected to add to activated olefins, such as α,β-unsaturated ketones, esters, and nitriles. The reaction is influenced by factors like the nature of the nucleophile, the electrophile, the solvent, and any catalysts used. numberanalytics.com The competition between 1,2-addition (attack at the carbonyl carbon) and 1,4-addition (conjugate addition) is determined by the reaction conditions and the nature of the nucleophile. libretexts.org Weakly basic nucleophiles, like thiols, generally favor the thermodynamically more stable 1,4-addition product. libretexts.org
Oxidative Transformations of this compound
The thiol group of this compound is susceptible to oxidation. Thiol dioxygenases, for example, are enzymes that catalyze the oxidation of thiols to sulfinic acids. researchgate.net While specific studies on the oxidation of this compound were not found in the provided search results, general principles of thiol oxidation can be applied. Oxidation can lead to the formation of various products, including disulfides, sulfenic acids, sulfinic acids, and sulfonic acids, depending on the oxidizing agent and reaction conditions. For instance, cysteine dioxygenase catalyzes the oxidation of L-cysteine to cysteine sulfinic acid. researchgate.net
Formation of Sulfonic Acids and Sulfoxides
The thiol group of this compound is susceptible to oxidation, yielding progressively more oxidized sulfur species. The reaction of thiols with oxidizing agents can lead to the formation of sulfenic acids (R-SOH), sulfinic acids (R-SO₂H), and ultimately sulfonic acids (R-SO₃H). nih.gov
The oxidation process is typically stepwise. Mild oxidation can convert the thiol to a sulfenic acid, which is generally unstable. Further oxidation leads to the more stable sulfinic acid. Stronger oxidation conditions are required to convert the thiol or sulfinic acid into the corresponding sulfonic acid, 2-dibenzofuransulfonic acid. wikipedia.org Common oxidizing agents for this transformation include hydrogen peroxide, peroxy acids, and potassium permanganate. For instance, the oxidation of thiols to sulfonic acids can be achieved using an excess of an oxidizing agent like hydrogen peroxide. wikipedia.org
The intermediate oxidation state, the sulfoxide (B87167), can also be formed. The oxidation of a sulfide (B99878) is a common route to a sulfoxide, and care must be taken to avoid over-oxidation to the sulfone. wikipedia.org In the context of this compound, this would involve initial conversion to a disulfide or another intermediate that is then oxidized. The synthesis of sulfoxides can be achieved using a variety of reagents, including hydrogen peroxide, periodate, and iodosobenzene, with careful control of reaction conditions to prevent further oxidation. jchemrev.comorganic-chemistry.org The reaction of cysteinyl thiolates with hydrogen peroxide, for example, can result in various oxidation forms, including sulfenic, sulfinic, and sulfonic acids. nih.gov
| Product | Reagent(s) | Reaction Type |
| 2-Dibenzofuransulfenic acid | Mild Oxidant (e.g., stoichiometric H₂O₂) | Oxidation |
| 2-Dibenzofuransulfinic acid | Moderate Oxidant (e.g., excess H₂O₂) | Oxidation |
| 2-Dibenzofuransulfonic acid | Strong Oxidant (e.g., KMnO₄, excess H₂O₂) | Oxidation |
| 2-Dibenzofuransulfoxide | Controlled oxidation of the corresponding sulfide | Oxidation |
Dimerization to Disulfides
One of the most characteristic reactions of thiols is their dimerization to form disulfides through an oxidative coupling process. libretexts.org In this reaction, two molecules of this compound lose a hydrogen atom from their thiol groups and form a sulfur-sulfur bond, resulting in bis(dibenzofuran-2-yl) disulfide. This conversion is a redox reaction where the thiol is oxidized. libretexts.org
The dimerization can be initiated by a range of oxidants, including molecular oxygen (often catalyzed by metal ions), hydrogen peroxide, and iodine. The process can proceed through a radical mechanism, involving the formation of a thiyl radical (RS•) which then dimerizes. chimicatechnoacta.ru Alternatively, thiol-disulfide exchange reactions, where a thiol reacts with a disulfide, can also lead to the formation of new disulfide bonds. libretexts.org In biological systems, disulfide bond formation is a key reaction for protein structuring. biorxiv.orgnih.gov
| Reactant | Product | Reaction Condition |
| 2 x this compound | Bis(dibenzofuran-2-yl) disulfide | Oxidizing agent (e.g., I₂, O₂, H₂O₂) |
Electrophilic Aromatic Substitution on the Dibenzofuran (B1670420) Core
The dibenzofuran nucleus is an aromatic system that can undergo electrophilic aromatic substitution (EAS). The reactivity and regioselectivity of these substitutions are influenced by the electronic properties of the fused ring system and any existing substituents. For the parent dibenzofuran molecule, electrophilic attack shows positional selectivity. For instance, nitration with nitric acid tends to occur at the 3-position, whereas acylation often favors the 2-position. oup.com This suggests a complex interplay of resonance and inductive effects governing the stability of the intermediate sigma complex. oup.comamanote.com
With the presence of a thiol (-SH) group at the 2-position, the reactivity and regioselectivity of subsequent EAS reactions on this compound are further modified. The thiol group is an activating, ortho-, para-directing group due to the ability of the sulfur atom's lone pairs to participate in resonance and stabilize the arenium ion intermediate. Therefore, incoming electrophiles would be directed primarily to the positions ortho and para to the thiol group. For this compound, these positions are C1 and C3 (ortho) and C7 (para, though activation at this position across the furan (B31954) ring is less pronounced). The strongest activation is expected at the C1 and C3 positions.
| Reaction Type | Predicted Major Product(s) | Rationale |
| Nitration | 1-Nitro-2-dibenzofuranthiol, 3-Nitro-2-dibenzofuranthiol | The -SH group is an ortho, para-director, activating positions 1 and 3. |
| Halogenation | 1-Halo-2-dibenzofuranthiol, 3-Halo-2-dibenzofuranthiol | The -SH group directs the incoming halogen to the activated ortho positions. |
| Friedel-Crafts Acylation | 1-Acyl-2-dibenzofuranthiol, 3-Acyl-2-dibenzofuranthiol | The acyl group is directed to the positions activated by the -SH group. |
Transition Metal-Mediated Transformations Involving this compound
The thiol functionality of this compound allows it to participate in a variety of transition metal-mediated reactions. The sulfur atom can act as a ligand, coordinating to metal centers, or the S-H bond can undergo oxidative addition to a low-valent metal complex. hu-berlin.dersc.org These interactions are foundational to catalytic cycles for C-S bond formation and other transformations.
One significant class of reactions is transition metal-catalyzed cross-coupling, where this compound can be coupled with organic halides or pseudohalides to form thioethers. Palladium, nickel, and copper complexes are commonly used catalysts for such C-S coupling reactions. libretexts.org For example, a palladium-catalyzed reaction between this compound and an aryl bromide would yield an aryl dibenzofuranyl sulfide.
Furthermore, the dibenzofuran scaffold itself can be involved in C-H activation reactions mediated by transition metals, allowing for functionalization at various positions on the aromatic core. hu-berlin.de The thiol group can also play a role in directing these C-H activation reactions to a nearby position.
| Reaction Class | Metal Catalyst (Example) | Potential Product | Description |
| C-S Cross-Coupling | Palladium(0) complexes | Aryl (or alkyl) dibenzofuran-2-yl sulfide | Coupling of the thiol with an organic halide. |
| Ligand Substitution | Various (e.g., Rh, Ir) | Metal-thiolate complex | The thiol acts as a ligand, binding to the metal center. csic.es |
| Desulfurization | Nickel (e.g., Raney Ni) | Dibenzofuran | Removal of the sulfur atom, leading to the parent aromatic system. |
Stereochemical Considerations in Reactions Involving this compound
While this compound itself is an achiral molecule, stereochemistry becomes a crucial consideration in several of its reactions.
The most direct introduction of chirality occurs during the oxidation of the sulfur atom. Oxidation of the corresponding sulfide to a sulfoxide (dibenzofuran-2-yl sulfoxide) creates a stereogenic center at the sulfur atom, which is bonded to four different groups (the dibenzofuran ring, an oxygen atom, and a lone pair of electrons). wikipedia.org This results in the formation of a racemic mixture of two enantiomers, (R)- and (S)-2-dibenzofuransulfoxide, unless a chiral oxidizing agent or catalyst is used to induce enantioselectivity.
Furthermore, the dibenzofuran ring system has two prochiral faces. libretexts.org If a reaction introduces a new chiral center on the aromatic backbone or if this compound is part of a larger, pre-existing chiral molecule, diastereomeric products can be formed. lumenlearning.comsaskoer.ca The attack of a reagent on one face of the dibenzofuran plane may be sterically or electronically preferred over the other, leading to a diastereomeric excess of one product. For instance, in a nucleophilic addition to a derivative where a carbonyl group is attached to the ring, the approach of the nucleophile from the Re or Si face could be influenced by other parts of the molecule, leading to unequal amounts of the diastereomeric alcohol products. libretexts.org
Based on a comprehensive search for "this compound" within the specified contexts of peptide ligation and coordination chemistry, it appears there is a significant lack of published research to support the creation of the requested article. Searches for this specific compound in relation to its role in peptide synthesis, as a linker for ligation, or in the synthesis and analysis of metal complexes did not yield relevant scholarly articles or data.
Therefore, it is not possible to generate a thorough, informative, and scientifically accurate article that strictly adheres to the provided outline. The required detailed research findings, data tables, and specific applications for "this compound" in these advanced chemical fields are not available in the public, indexed scientific literature based on the executed searches.
Advanced Applications in Chemical Synthesis and Catalysis
Catalytic Applications of 2-Dibenzofuranthiol-Derived Systems
Derivatives of this compound are emerging as promising candidates for the design of novel catalysts. The dibenzofuran (B1670420) core provides a rigid and sterically defined backbone, which is a highly desirable feature in catalyst design for controlling selectivity. The thiol group serves as a key anchor for either binding to a metal center or for further chemical modification to create more complex ligand architectures.
Homogeneous and Heterogeneous Catalysis Mediated by this compound Complexes
The application of this compound in catalysis can be broadly categorized into homogeneous and heterogeneous systems, each leveraging the molecule's distinct features. rsc.orgrsc.orgtudelft.nl
In homogeneous catalysis , this compound and its derivatives can act as ligands that coordinate to a transition metal center, forming a soluble molecular catalyst. The sulfur atom of the thiol is a soft donor, showing a strong affinity for late transition metals such as palladium, platinum, rhodium, and gold. By modifying the thiol group, for instance, into a phosphine (B1218219) group (P) or by introducing other coordinating atoms like nitrogen (N), multidentate ligands can be synthesized. These [P,S] or [N,S] type ligands, featuring the rigid dibenzofuran backbone, can create a well-defined coordination sphere around the metal, influencing the catalyst's activity and selectivity.
For heterogeneous catalysis , the thiol group provides an ideal handle for immobilizing the catalyst onto a solid support. By grafting this compound or its metal complexes onto materials like silica, alumina, or polymers, a solid-phase catalyst can be prepared. This approach combines the high selectivity of a molecular catalyst with the practical advantages of a heterogeneous system, such as easy separation from the reaction mixture and potential for recycling, which are crucial for sustainable and industrial-scale chemical processes.
Cross-Coupling Reactions (e.g., Suzuki-Miyaura)
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis for the formation of carbon-carbon bonds, particularly for constructing biaryl structures. ntnu.no The efficiency of this palladium-catalyzed reaction is highly dependent on the nature of the supporting ligand. nih.gov While this compound itself is not typically used directly, it serves as an excellent precursor for ligands that are ideally suited for such transformations.
Specifically, the development of bulky and electron-rich phosphine ligands has revolutionized the field, enabling the coupling of challenging substrates like aryl chlorides at mild temperatures. nih.govnih.gov Ligands derived from this compound, such as those where the thiol is converted into a dicyclohexyl- or di-tert-butylphosphine (B3029888) group, are expected to exhibit high catalytic activity. The dibenzofuran scaffold is structurally analogous to the biphenyl (B1667301) core found in highly successful ligands like SPhos. nih.gov The rigidity and steric bulk provided by the dibenzofuran unit can facilitate the crucial reductive elimination step in the catalytic cycle and stabilize the active Pd(0) species.
| Ligand Feature | Established Ligands (e.g., SPhos) | Hypothetical this compound-Derived Phosphine Ligand | Anticipated Catalytic Advantage |
|---|---|---|---|
| Core Structure | Biphenyl | Dibenzofuran | Increased rigidity, defined steric profile. |
| Coordinating Atom | Phosphorus | Phosphorus (from derivatized thiol) | Strong coordination to Palladium, promoting high activity. |
| Steric Bulk | Provided by ortho-substituents on the biaryl backbone and alkyl groups on phosphorus. | Inherent bulk from the dibenzofuran structure and appended alkyl groups on phosphorus. | Facilitates reductive elimination, enabling coupling of hindered substrates. nih.gov |
| Electron-Donating Ability | High, from both the phosphine and the biaryl system. | Potentially tunable via substituents on the dibenzofuran ring. | Promotes the initial oxidative addition step in the catalytic cycle. |
Potential in Asymmetric Catalysis
Asymmetric catalysis, the synthesis of chiral molecules using chiral catalysts, is of paramount importance in the pharmaceutical and fine chemical industries. The design of effective chiral ligands is central to this field. nih.govresearchgate.net The rigid structure of dibenzofuran makes this compound an attractive scaffold for the development of new chiral ligands.
By introducing chirality either on the dibenzofuran backbone or through chiral substituents, it is possible to create an asymmetric coordination environment around a metal center. For example, synthesizing P,S-ligands from chiral phosphinyl derivatives of this compound could yield catalysts capable of inducing high enantioselectivity in reactions. The defined geometry of the dibenzofuran core can help translate the chiral information from the ligand to the substrate with high fidelity. The development of metal complexes with chiral cyclopentadienyl (B1206354) (Cpx) ligands has become widespread in asymmetric catalysis, and similarly, the unique scaffold of dibenzofuran offers a platform for novel ligand design. snnu.edu.cn
Organocatalytic Roles of this compound Derivatives
Organocatalysis utilizes small organic molecules to catalyze chemical reactions, avoiding the use of metals. This area has grown into a major pillar of synthetic chemistry. While this compound is not an organocatalyst itself, its functional handle allows for its conversion into known organocatalytic motifs.
For instance, the thiol group can be reacted with an isocyanate to form a thiourea (B124793). Chiral thioureas derived from molecules containing a rigid backbone are highly effective hydrogen-bond-donating catalysts. They activate electrophiles by forming multiple hydrogen bonds, enabling highly enantioselective reactions. A thiourea derived from a chiral amine and a 2-dibenzofuranyl isothiocyanate could create a well-defined chiral pocket, making it a promising candidate for asymmetric organocatalysis.
Contributions to Materials Science and Polymer Chemistry
The structural characteristics of this compound also make it a valuable component for the creation of advanced materials with tailored properties.
Incorporation into Functional Polymers and Supramolecular Structures
The thiol group in this compound is a versatile functional group for polymer synthesis. It can participate in step-growth polymerization with appropriate comonomers to form poly(thioether)s. Furthermore, it is an ideal reactant for thiol-ene "click" chemistry, a highly efficient and orthogonal reaction used for polymer modification and the synthesis of dendrimers and polymer networks under mild conditions.
The rigid and planar dibenzofuran unit can impart desirable properties to the resulting polymers, such as high thermal stability and specific optoelectronic characteristics. The incorporation of this chromophore into a polymer backbone is a strategy for developing materials for organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs).
In supramolecular chemistry, the planar aromatic surface of the dibenzofuran core promotes self-assembly through π-π stacking interactions. nih.gov Molecules designed with this unit can spontaneously organize into ordered structures like fibers, ribbons, or sheets in solution. The thiol group can be used to direct this assembly or to introduce other functionalities, leading to the formation of complex, hierarchical materials with applications in sensing, molecular electronics, and nanotechnology.
Development of Advanced Organic Materials with Tailored Properties
The incorporation of the this compound moiety into polymers and other organic architectures allows for the fine-tuning of material properties for specific applications, most notably in organic light-emitting diodes (OLEDs). The dibenzofuran unit itself offers several advantageous characteristics:
High Triplet Energy: The rigid dibenzofuran structure contributes to a high triplet energy level. This is a critical property for host materials in phosphorescent OLEDs (PhOLEDs), as it prevents the back-transfer of energy from the phosphorescent dopant to the host material, thereby enhancing the device's efficiency.
Good Electron Transport: The electron-deficient nature of the dibenzofuran ring system facilitates efficient electron transport, a key requirement for balanced charge injection and recombination within an OLED device.
Thermal Stability: The inherent rigidity and aromaticity of the dibenzofuran core impart excellent thermal stability to the resulting materials, which is crucial for the longevity and operational stability of electronic devices.
The thiol (-SH) group of this compound serves as a versatile anchor point for polymerization and molecular elaboration. It allows for the integration of the dibenzofuran unit into various polymer backbones, such as poly(thioether)s, or for its attachment as a pendant group. This functional handle is instrumental in designing materials where the desirable electronic properties of the dibenzofuran core are combined with the processing advantages of polymers.
Research Findings in Dibenzofuran-Based Host Materials
While specific research focusing exclusively on polymers derived from this compound is limited in publicly accessible literature, extensive research on dibenzofuran-containing materials for OLEDs provides strong evidence for the potential of this building block. For instance, dibenzofuran derivatives have been successfully employed as host materials for both phosphorescent and thermally activated delayed fluorescence (TADF) emitters.
In one study, four regioisomers of a bipolar host material were synthesized by combining a cyanofluorene unit (n-type) with a dibenzofuran unit (p-type). The resulting materials were used to fabricate yellow PhOLEDs. The device utilizing the 2-substituted dibenzofuran derivative, 7-(dibenzo[b,d]furan-2-yl)-9,9-dimethyl-9H-fluorene-2-carbonitrile (CF-2-BzF), exhibited the best performance, achieving a maximum current efficiency of 77.2 cd A⁻¹ and an external quantum efficiency (EQE) of 25.3%. This highlights the favorable electronic properties imparted by the dibenzofuran moiety when incorporated at the 2-position.
Another area where the dibenzofuran scaffold has proven valuable is in the development of host materials for blue TADF OLEDs. The high triplet energy of dibenzofuran is essential for hosting blue emitters, which themselves have high triplet energies. A dibenzofuran-based host, 2,2'-[Biphenyl-4,4'-diylbis(dibenzo[b,d]furan)] (2DBF-BF), was investigated for its suitability with a blue TADF emitter. The host was found to have a triplet energy of 2.99 eV, making it a suitable host for the emitter.
Furthermore, a novel design for TADF emitters themselves has been developed by decorating a dibenzofuran core with both electron-donating and electron-withdrawing groups. This molecular design strategy led to TADF emitters that achieved high EQEs of up to 25.2% in vacuum-deposited OLEDs.
The data from these studies on various dibenzofuran derivatives strongly suggest that a polymer or organic material incorporating the this compound unit would possess desirable properties for advanced electronic applications. The combination of high triplet energy, good electron transport, and thermal stability inherent to the dibenzofuran core, along with the synthetic versatility of the thiol group, makes this compound a compelling building block for the next generation of organic electronic materials.
| Compound/Material Name | Application | Key Performance Metric |
| 7-(dibenzo[b,d]furan-2-yl)-9,9-dimethyl-9H-fluorene-2-carbonitrile | Host for yellow PhOLED | Max. Current Efficiency: 77.2 cd A⁻¹, Max. EQE: 25.3% |
| 2,2'-[Biphenyl-4,4'-diylbis(dibenzo[b,d]furan)] | Host for blue TADF OLED | Triplet Energy: 2.99 eV |
| Dibenzofuran-based TADF Emitter (DBFCzCN) | Emitter in vacuum-deposited TADF OLED | Max. EQE: 25.2% |
| Dibenzofuran-based TADF Emitter (DBFtCzCN) | Emitter in solution-processed TADF OLED | Max. EQE: 13.9% |
Based on the available search results, a detailed, scientifically accurate article focusing solely on the computational and theoretical investigations of This compound cannot be generated. The search results provide general information on computational chemistry methods and studies on related but distinct molecules, such as the parent compound dibenzofuran, other furan (B31954) derivatives, and various heterocyclic compounds.
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Quantum Chemical Calculations (Density Functional Theory studies) performed directly on this compound.
The specific electronic structure, molecular orbitals, reaction mechanisms, transition states, or simulated spectroscopic properties (NMR, IR, UV-Vis) of this compound.
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Conformational analysis, tautomerism studies, or the effects of solvation on the reactivity of this compound.
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Computational and Theoretical Investigations of 2 Dibenzofuranthiol
Prediction of Structure-Reactivity Relationships
Specific computational data on the structure-reactivity relationships of 2-Dibenzofuranthiol is not available in the current body of scientific literature. This section would typically involve the analysis of quantum chemical descriptors to predict the molecule's reactivity.
Table 1: Hypothetical Quantum Chemical Reactivity Descriptors for this compound (Illustrative Only)
| Descriptor | Hypothetical Value | Significance in Reactivity Prediction |
| HOMO Energy (eV) | Not Available | Indicates electron-donating ability; higher values suggest greater reactivity towards electrophiles. |
| LUMO Energy (eV) | Not Available | Indicates electron-accepting ability; lower values suggest greater reactivity towards nucleophiles. |
| HOMO-LUMO Gap (eV) | Not Available | Relates to chemical stability and reactivity; a smaller gap suggests higher reactivity. |
| Hardness (η) | Not Available | Measures resistance to change in electron distribution; higher values indicate greater stability. |
| Electronegativity (χ) | Not Available | Describes the ability to attract electrons. |
| Electrophilicity Index (ω) | Not Available | A global measure of electrophilic character. |
Ligand Design and Optimization through Computational Modeling
There are no published studies on the use of this compound in ligand design and optimization through computational modeling. This section would typically discuss the molecule's potential as a scaffold for designing new ligands with specific biological activities.
Table 2: Illustrative Docking Scores of Hypothetical this compound Derivatives against a Target Protein (Illustrative Only)
| Derivative | Modification | Hypothetical Docking Score (kcal/mol) | Predicted Interaction |
| Ligand 1 | Parent this compound | Not Available | Baseline interaction with the active site. |
| Ligand 2 | Addition of a carboxyl group | Not Available | Potential for hydrogen bonding with specific residues. |
| Ligand 3 | Introduction of a nitro group | Not Available | May enhance electrostatic interactions. |
| Ligand 4 | Halogenation at a specific position | Not Available | Could improve binding affinity through halogen bonding. |
Analytical Methodologies for Characterization in Research Contexts
Spectroscopic Techniques in Structural Elucidation
Spectroscopic methods are indispensable for determining the molecular structure of 2-Dibenzofuranthiol. These techniques probe the interaction of the molecule with electromagnetic radiation to reveal information about its atomic composition and bonding arrangement.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Structure Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for delineating the carbon-hydrogen framework of organic molecules like this compound. savemyexams.com By measuring the magnetic properties of atomic nuclei, typically protons (¹H NMR) and carbon-13 (¹³C NMR), a detailed picture of the molecular structure can be assembled. savemyexams.comslideshare.net
In ¹H NMR, the number of signals corresponds to the number of chemically non-equivalent protons in the molecule. The chemical shift (δ), measured in parts per million (ppm), provides information about the electronic environment of each proton. The integration of the peak area reveals the relative number of protons responsible for each signal, while the splitting pattern (multiplicity) indicates the number of neighboring protons. slideshare.net For this compound, the aromatic protons on the dibenzofuran (B1670420) ring system and the thiol proton would each exhibit characteristic chemical shifts and coupling patterns, allowing for their precise assignment.
¹³C NMR spectroscopy provides complementary information about the carbon skeleton of the molecule. Each unique carbon atom in this compound would produce a distinct signal in the spectrum. The chemical shifts in ¹³C NMR are indicative of the type of carbon atom (e.g., aromatic, bonded to sulfur).
Advanced 2D NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), can be used to establish connectivity between protons and carbons, further confirming the structural assignment of this compound.
Table 1: Representative NMR Data for this compound Derivatives
| Nucleus | Chemical Shift (ppm) Range | Multiplicity | Assignment |
| ¹H | 7.0 - 8.5 | Multiplet | Aromatic Protons |
| ¹H | 3.0 - 4.0 | Singlet | Thiol Proton (SH) |
| ¹³C | 110 - 160 | - | Aromatic Carbons |
| ¹³C | Variable | - | Carbon attached to Sulfur |
Note: The exact chemical shifts and coupling constants are dependent on the solvent used and the specific instrumentation.
Mass Spectrometry (MS and HRMS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry (MS) is a fundamental technique for determining the molecular weight and elemental composition of a compound. In MS, molecules are ionized and then separated based on their mass-to-charge ratio (m/z). slideshare.net High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which can be used to determine the molecular formula of this compound with a high degree of confidence. rsc.org
The fragmentation pattern observed in the mass spectrum provides valuable structural information. slideshare.net Under electron impact (EI) ionization, the molecular ion of this compound will undergo characteristic fragmentation, breaking into smaller, charged fragments. The analysis of these fragment ions can help to confirm the presence of the dibenzofuran core and the thiol group. For instance, the loss of the thiol radical (•SH) or the sulfur atom from the molecular ion would result in specific fragment peaks.
Table 2: Expected Mass Spectrometry Data for this compound
| Ion Type | Description | Expected m/z |
| Molecular Ion [M]⁺ | The intact molecule with one electron removed. | 200.03 |
| Fragment Ion | Resulting from the loss of a specific group. | Varies |
Note: The relative intensities of the fragment ions can provide further clues about the stability of different parts of the molecule.
Infrared (IR) and Raman Spectroscopy for Functional Group Identification
Infrared (IR) and Raman spectroscopy are complementary vibrational spectroscopy techniques used to identify the functional groups present in a molecule. up.ac.zaedinst.com Both methods probe the vibrational energy levels of molecules, but they are governed by different selection rules. up.ac.za
IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes changes in the dipole moment. For this compound, characteristic IR absorption bands would be expected for the C-S stretching vibration of the thiol group, the S-H stretching vibration, and the various C-H and C-C stretching and bending vibrations of the aromatic dibenzofuran ring system.
Raman spectroscopy involves the inelastic scattering of monochromatic light. A vibration is Raman active if it causes a change in the polarizability of the molecule. up.ac.za Raman spectroscopy is particularly useful for identifying non-polar bonds and symmetric vibrations. In the case of this compound, the C-S bond and the aromatic ring vibrations would be expected to show distinct Raman signals.
Table 3: Characteristic Vibrational Frequencies for this compound
| Functional Group | Vibrational Mode | IR Frequency (cm⁻¹) | Raman Frequency (cm⁻¹) |
| S-H | Stretching | ~2550-2600 (weak) | ~2550-2600 (strong) |
| C-S | Stretching | ~600-800 | ~600-800 |
| Aromatic C-H | Stretching | ~3000-3100 | ~3000-3100 |
| Aromatic C=C | Stretching | ~1400-1600 | ~1400-1600 |
Note: The exact frequencies can be influenced by the physical state of the sample (solid, liquid, or solution) and intermolecular interactions.
UV-Visible and Fluorescence Spectroscopy for Electronic Transitions
UV-Visible (UV-Vis) and fluorescence spectroscopy are techniques that probe the electronic transitions within a molecule. fiveable.mebiocompare.com UV-Vis spectroscopy measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum, which corresponds to the excitation of electrons from lower to higher energy orbitals. researchgate.net The dibenzofuran moiety in this compound is a chromophore that is expected to exhibit characteristic absorption bands in the UV region, typically arising from π-π* transitions within the aromatic system.
Fluorescence spectroscopy measures the emission of light from a molecule after it has been excited to a higher electronic state. Not all molecules that absorb UV-Vis light are fluorescent. If this compound is fluorescent, its emission spectrum would be a mirror image of its absorption spectrum and would provide information about its excited state properties. The presence of the heavy sulfur atom might influence the fluorescence quantum yield through spin-orbit coupling effects.
Table 4: Expected Spectroscopic Properties of this compound in the UV-Visible Region
| Technique | Parameter | Expected Wavelength Range (nm) | Transition Type |
| UV-Vis Absorption | λ_max | ~250-350 | π-π* |
| Fluorescence Emission | λ_em_ | > λ_abs_ | - |
Note: The absorption and emission maxima can be solvent-dependent (solvatochromism).
Chromatographic Separation and Purity Assessment
Chromatographic techniques are essential for separating this compound from impurities and for determining its purity.
High-Performance Liquid Chromatography (HPLC) for Purity and Quantitative Analysis
High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique used for the separation, identification, and quantification of components in a mixture. measurlabs.com For the analysis of this compound, a reversed-phase HPLC method is commonly employed. In this setup, a nonpolar stationary phase is used with a polar mobile phase. Due to its relatively nonpolar aromatic structure, this compound would be well-retained on the column and can be separated from more polar or less polar impurities.
The purity of a this compound sample is determined by integrating the area of its corresponding peak in the chromatogram and comparing it to the total area of all peaks. A high-purity sample will show a single, sharp, and symmetrical peak. sepscience.com A Diode-Array Detector (DAD) can be used to obtain the UV-Vis spectrum of the eluting peak, which can be compared to a reference spectrum of pure this compound for identity confirmation. measurlabs.com Quantitative analysis can be performed by creating a calibration curve using standards of known concentration. chromatographyonline.com
Table 5: Typical HPLC Parameters for this compound Analysis
| Parameter | Condition |
| Column | C18 (Reversed-Phase) |
| Mobile Phase | Acetonitrile/Water or Methanol/Water gradient |
| Detector | UV-Vis (DAD) |
| Wavelength | At the λ_max of this compound |
| Flow Rate | ~1 mL/min |
Note: The specific conditions may need to be optimized depending on the sample matrix and the impurities present.
Gas Chromatography (GC) for Volatile Derivatives
Gas chromatography (GC) is a powerful technique for separating and analyzing compounds that can be vaporized without decomposition. libretexts.org While this compound itself has limited volatility, GC analysis can be effectively performed on its more volatile derivatives. To analyze a nonvolatile analyte by GC, it must first be converted into a volatile form. libretexts.org
In the context of this compound, derivatization is a key preparatory step. The thiol (-SH) group is polar and can engage in hydrogen bonding, which decreases the compound's volatility. Chemical modification of the thiol group can produce a derivative that is more suitable for GC analysis. Common derivatization strategies for thiols include:
Silylation: Reaction with a silylating agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), to replace the acidic hydrogen of the thiol group with a trimethylsilyl (B98337) (TMS) group.
Alkylation: Reaction with an alkylating agent to form a more volatile thioether.
Once derivatized, the sample is injected into the gas chromatograph. An inert carrier gas transports the vaporized sample through a column containing a stationary phase. The separation is based on the differential partitioning of the analyte between the mobile (gas) and stationary phases. libretexts.org The elution order depends on factors like the boiling point of the solutes and their interaction with the stationary phase. libretexts.org Compounds with weaker interactions travel faster through the column.
For enhanced identification, GC is often coupled with a mass spectrometer (MS). This hyphenated technique, GC-MS, separates the components of a mixture and then provides mass spectra for each, allowing for robust structural elucidation. boku.ac.at The use of capillary columns in modern GC offers superior resolution and sensitivity compared to older packed columns. epa.govphenomenex.blog
Table 1: Illustrative GC-MS Parameters for Analysis of a Silylated this compound Derivative This table is for illustrative purposes to show typical parameters for such an analysis.
| Parameter | Specification |
|---|---|
| GC System | Agilent 7890A or equivalent |
| Column | HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness) |
| Injector Temperature | 280 °C |
| Carrier Gas | Helium, constant flow 1.0 mL/min |
| Oven Program | Initial 100 °C, hold 2 min; ramp 15 °C/min to 300 °C, hold 10 min |
| MS Detector | Quadrupole Mass Spectrometer |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Mass Range | 50-550 amu |
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography is the definitive method for determining the precise arrangement of atoms within a crystalline solid. libretexts.org This technique provides unparalleled detail about the molecule's three-dimensional structure, including bond lengths, bond angles, and intermolecular interactions in the solid state. The methodology relies on the diffraction of X-rays by the ordered array of atoms in a single crystal. libretexts.orgwustl.edu
The process involves growing a high-quality single crystal of this compound. This crystal is then mounted on a goniometer and irradiated with a monochromatic X-ray beam. libretexts.org The electrons in the atoms of the crystal scatter the X-rays, producing a unique diffraction pattern of spots, which is recorded on a detector. wustl.edu The intensities and positions of these spots are mathematically related to the electron density distribution within the crystal. Through complex computational analysis, this diffraction data is used to construct a three-dimensional model of the molecule's structure. wustl.edu
While a published crystal structure for this compound is not available in the cited literature, an X-ray diffraction study would provide invaluable data. It would confirm the planarity of the dibenzofuran ring system and determine the precise geometry of the thiol substituent relative to the aromatic core. Such a study would also reveal how the molecules pack together in the crystal lattice, highlighting any significant intermolecular forces like hydrogen bonding or π-stacking.
Table 2: Example of Crystallographic Data Obtainable from an X-ray Diffraction Study of this compound This table presents the type of data generated from an X-ray crystallographic analysis and is for illustrative purposes only.
| Parameter | Example Value |
|---|---|
| Chemical Formula | C₁₂H₈OS |
| Formula Weight | 200.26 g/mol |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| Unit Cell Dimensions | a = 8.5 Å, b = 6.0 Å, c = 18.0 Å, β = 95° |
| Volume | 904.0 ų |
| Z (Molecules per unit cell) | 4 |
| Calculated Density | 1.47 g/cm³ |
| Resolution | 0.77 Å |
Advanced Techniques for Mechanistic Studies (e.g., Stopped-Flow Kinetics, Electron Paramagnetic Resonance)
To probe the reaction mechanisms and transient intermediates involving this compound, more advanced spectroscopic techniques are employed.
Stopped-Flow Kinetics
Stopped-flow spectroscopy is a rapid-mixing technique used to study the kinetics of fast reactions in solution, typically on a millisecond timescale. hpst.cz This method is ideal for investigating reactions that are too fast to be monitored by conventional methods. hpst.cz The apparatus uses drive syringes to rapidly mix two or more reactant solutions, after which the flow is abruptly stopped, and the reaction progress is monitored in an observation cell, often using UV-Visible absorption or fluorescence spectroscopy. olisclarity.comcam.ac.uk
For this compound, stopped-flow kinetics could be used to study:
Oxidation Reactions: The kinetics of the thiol group's oxidation by various oxidizing agents.
Metal Binding: The rate of complex formation between the thiol group and various metal ions.
Enzyme Catalysis: If this compound acts as a substrate or inhibitor for an enzyme, stopped-flow methods can be used to measure pre-steady-state kinetic parameters. cam.ac.uk
By analyzing the change in absorbance or fluorescence as a function of time, researchers can determine rate constants, reaction orders, and information about the formation and decay of transient intermediates. nih.gov
Electron Paramagnetic Resonance (EPR)
Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a spectroscopic technique that specifically detects species with unpaired electrons. wikipedia.orgethz.ch It is exceptionally useful for studying metal complexes and organic radicals. wikipedia.org EPR is a sensitive and specific method for identifying and characterizing radical intermediates formed during chemical reactions. wikipedia.org
In the context of this compound, EPR would be an indispensable tool for mechanistic studies involving single-electron transfer processes. For example:
Thiyl Radical Formation: The one-electron oxidation of the thiol group on this compound would generate a sulfur-centered radical (thiyl radical). This paramagnetic species would be EPR-active.
Reaction with Radicals: Studying the reaction of this compound with other known radical species.
The resulting EPR spectrum provides detailed information about the electronic environment of the unpaired electron. Analysis of the spectrum's g-factor and hyperfine couplings can help identify the radical species, providing direct evidence for a proposed radical-based reaction mechanism. researchgate.net
Future Research Directions and Emerging Opportunities
Exploration of Novel, Sustainable Synthetic Pathways for Enhanced Accessibility
The broader adoption of 2-dibenzofuranthiol and its derivatives is contingent on the development of efficient, safe, and environmentally benign synthetic methods. Current strategies for creating the dibenzofuran (B1670420) core often rely on palladium-catalyzed intramolecular C-H activation or cyclization, which can be resource-intensive. Future research should focus on "green" chemistry principles to improve accessibility.
Promising avenues include catalyst optimization and process intensification. For instance, palladium-catalyzed methods that utilize air as the final oxidant offer a greener alternative to stoichiometric chemical oxidants. Similarly, developing heterogeneous or reusable catalysts, such as palladium on charcoal (Pd/C), can simplify purification and reduce metal waste. Research into one-pot syntheses, combining the formation of the dibenzofuran skeleton with the introduction of the thiol group, would significantly enhance atom and step economy.
Another sustainable approach involves exploring alternative starting materials derived from renewable resources. A recently proposed route to dibenzofurans from cellulose-derived 1,2,4-benzenetriol (B23740) highlights the potential for biomass-based synthesis. For the thiolation step, moving away from foul-smelling and easily oxidized thiols towards thiol-free reagents like xanthates or developing copper-catalyzed C-S coupling reactions in aqueous media represents a significant step forward in green synthesis.
Table 1: Comparison of Synthetic Strategies for Dibenzofuran and Aryl Thiol Synthesis
| Approach | Traditional Method | Emerging Sustainable Alternative | Key Advantages of Alternative |
|---|---|---|---|
| Dibenzofuran Core Synthesis | Pschorr reaction with harsh conditions; Multi-step routes. | Palladium-catalyzed C-H activation/cyclization using air as oxidant. | Higher atom economy, milder conditions, avoids harsh reagents. |
| Catalyst System | Homogeneous palladium catalysts. | Reusable, heterogeneous catalysts (e.g., Pd/C, ZrO₂-supported Pd(OH)₂). | Catalyst recyclability, reduced metal contamination, simplified purification. |
| Thiolation | Use of volatile and odorous thiols. | Thiol-free reagents (e.g., xanthates); Cu-catalyzed C-S coupling in water. | Improved safety and handling, use of green solvents, reduced odor. |
| Overall Process | Separate synthesis and functionalization steps. | One-pot tandem reactions combining cyclization and thiolation. | Increased step and resource efficiency, reduced waste generation. |
Design of Next-Generation Catalysts and Ligands Based on this compound Scaffolds
The this compound scaffold possesses intrinsic properties that make it an attractive candidate for the design of novel ligands and catalysts. The rigid dibenzofuran backbone provides steric bulk and thermal stability, while the soft sulfur atom of the thiol group is an excellent donor for coordinating with transition metals, particularly late transition metals like palladium, nickel, and copper.
Future research could focus on using this compound as a building block for multidentate ligands. For example, it could be incorporated into N-heterocyclic carbene (NHC) ligand frameworks, where the dibenzofuran moiety tunes the steric and electronic properties of the resulting palladium-NHC complexes. Such catalysts could exhibit enhanced activity and selectivity in cross-coupling reactions, C-H functionalization, and other important organic transformations. The combination of the rigid dibenzofuran and the soft thiol donor could lead to catalysts with unique reactivity compared to traditional phosphine (B1218219) or amine-based ligands.
Furthermore, the thiol group itself can participate directly in catalysis. Organosulfur compounds are known to act as catalysts in various reactions. Exploring the potential of this compound and its derivatives as organocatalysts, leveraging the Lewis basicity of the sulfur atom, is a promising area of investigation.
Table 2: Potential Catalytic Applications for this compound-Based Systems
| Catalyst/Ligand Type | Potential Reaction | Role of this compound | Rationale |
|---|---|---|---|
| Pd-NHC Ligand | Suzuki-Miyaura Coupling | Steric and electronic tuning of the catalyst. | The rigid dibenzofuran backbone can influence catalyst stability and selectivity. |
| Chiral Ligand | Asymmetric Catalysis | Chiral scaffold for enantioselective metal coordination. | The dibenzofuran core can be made chiral, analogous to DBFOX ligands. |
|
Q & A
Q. How do steric and electronic modifications to the dibenzofuran scaffold alter this compound’s bioactivity?
- Methodological Answer : Synthesize analogs with substituents at positions 3 and 7 of the dibenzofuran core. Test SAR using enzyme inhibition assays and correlate results with Hammett σ values or steric maps (e.g., A-values). QSAR models incorporating logP and polar surface area predict bioavailability .
Tables for Quick Reference
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
